1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone
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Overview
Description
1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The triazole ring is known for its stability and versatility, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone can be synthesized through a variety of methods. One common approach involves the use of “click” chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. In this method, an alkyne and an azide react in the presence of a copper catalyst to form the triazole ring. The reaction is typically carried out in an aqueous medium, which offers the advantage of being environmentally friendly .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar click chemistry techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the use of hazardous reagents and reduce waste .
Chemical Reactions Analysis
Types of Reactions
1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole alcohols or amines. Substitution reactions can introduce various functional groups into the triazole ring, leading to a wide range of derivatives .
Scientific Research Applications
1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Industry: The compound is utilized in the production of dyes, photographic materials, and corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone involves its interaction with specific molecular targets. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase by binding to their active sites. This binding can disrupt the enzyme’s normal function, leading to various biological effects. The triazole ring’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is crucial for its inhibitory activity .
Comparison with Similar Compounds
1-(1-Ethyl-1H-1,2,3-triazol-5-YL)ethanone can be compared with other similar compounds, such as:
1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine: This compound has a similar structure but differs in the position of the nitrogen atoms in the triazole ring.
1-(1-Ethyl-1H-indol-3-yl)ethanone: This compound contains an indole ring instead of a triazole ring, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific triazole ring structure, which imparts distinct stability and reactivity compared to other heterocyclic compounds .
Properties
Molecular Formula |
C6H9N3O |
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Molecular Weight |
139.16 g/mol |
IUPAC Name |
1-(3-ethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)4-7-8-9/h4H,3H2,1-2H3 |
InChI Key |
OBEDZNCUKQHDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CN=N1)C(=O)C |
Origin of Product |
United States |
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